Curacin D

Antimitotic Tubulin polymerization Colchicine-site ligand

Curacin D is a thiazoline-containing natural product isolated from the marine cyanobacterium Lyngbya majuscula, belonging to the curacin family of colchicine-site antimitotic agents. It represents the naturally occurring C10-demethyl variant of curacin A, differing by a single methyl group (molecular formula C22H33NOS vs.

Molecular Formula C22H33NOS
Molecular Weight 359.6 g/mol
Cat. No. B1245496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuracin D
Synonymscuracin D
Molecular FormulaC22H33NOS
Molecular Weight359.6 g/mol
Structural Identifiers
SMILESCC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC
InChIInChI=1S/C22H33NOS/c1-4-13-20(24-3)15-12-10-8-6-5-7-9-11-14-19-17-25-22(23-19)21-16-18(21)2/h4-6,8,10-11,14,18-21H,1,7,9,12-13,15-17H2,2-3H3/b6-5+,10-8+,14-11-/t18-,19?,20?,21+/m0/s1
InChIKeySSJXRCYFOOLEKV-RDTKOLQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curacin D: A Structurally Distinct Demethylated Curacin Antimitotic for Tubulin-Targeted Research and Procurement


Curacin D is a thiazoline-containing natural product isolated from the marine cyanobacterium Lyngbya majuscula, belonging to the curacin family of colchicine-site antimitotic agents [1]. It represents the naturally occurring C10-demethyl variant of curacin A, differing by a single methyl group (molecular formula C22H33NOS vs. C23H35NOS), a structural distinction that yields meaningful quantitative differences in tubulin binding, cellular potency, and organismal toxicity relative to its closest in-class analogs [1][2].

Native C10-demethylated curacin reference for colchicine-site SAR mapping
Intermediate tubulin polymerization inhibitor; enables threshold pharmacology studies
Brine shrimp lethality benchmark for natural product discovery screening

Why Curacin A, Curacin B, or Curacin C Cannot Substitute for Curacin D in Research Applications


Curacin family members share a conserved thiazoline-cyclopropyl-lipid scaffold yet exhibit pronounced divergence in biological activity driven by discrete structural modifications [1]. Curacin D's C10 demethylation relative to curacin A reduces tubulin polymerization inhibitory potency by approximately 6.7-fold, while its colchicine-site binding efficacy drops from 94% to 53% at equimolar concentration tested in parallel within the same study [1]. Even within the natural curacin series, the rank order of MCF-7 antiproliferative potency spans two orders of magnitude (Curacin A IC50 = 0.038 µM vs. Curacin C IC50 = 3.6 µM), demonstrating that individual curacins are not functionally interchangeable [1]. Curacin D occupies a specific activity tier between curacin A and curacin C across all three canonical assays—tubulin polymerization, colchicine displacement, and breast cancer cell growth inhibition—making it a distinct tool compound for SAR mapping of the colchicine domain [1][2].

C10 Demethylation Alters Activity Tier
Curacin D occupies a distinct tubulin polymerization potency tier from curacin A and B; direct substitution shifts target-engagement profile.
Colchicine-Site Occupancy Differs
Partial colchicine-site blockade may not reproduce near-complete displacement seen with curacin A; binding endpoint context differs.
Cellular Antiproliferative Profile Not Linear
MCF-7 growth inhibition does not scale with tubulin potency; curacin D and curacin B show discordant profiles, complicating analog interchange.

Curacin D Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Natural Curacin Analogs


Tubulin Polymerization Inhibition: Curacin D vs. Curacin A, Curacin B, and Curacin C

Curacin D inhibits tubulin polymerization with an IC50 of 4.8 ± 0.4 µM, which is 6.7-fold less potent than curacin A (IC50 = 0.72 ± 0.2 µM) and 5.9-fold less potent than curacin B (IC50 = 0.82 ± 0.2 µM), but approximately 2.1-fold more potent than curacin C (IC50 = 2.3 ± 1 µM), all measured in the same study under identical conditions [1]. This places curacin D at an intermediate potency tier within the natural curacin series, directly attributable to the absence of the C10 methyl group present in curacin A and curacin B.

Tubulin Polymerization IC50
Head-to-head
Curacin D IC50 4.8 ± 0.4 µM; 6.7-fold less than curacin A (0.72 µM); 2.1-fold more than curacin C
Supports intermediate tubulin inhibition tier selection
Identical assay conditions; n≥3
Antimitotic Tubulin polymerization Colchicine-site ligand

Colchicine-Site Binding Displacement: Curacin D vs. Curacin A, Curacin B, and Curacin C

At a test concentration of 5.0 µM, curacin D inhibits [³H]colchicine binding to tubulin by 53 ± 10%, compared to 94 ± 2% for curacin A, 56 ± 2% for curacin B, and only 10 ± 2% for curacin C (which required 50 µM to reach 50 ± 3% inhibition) [1]. This 1.8-fold reduction in colchicine-site occupancy relative to curacin A demonstrates that the C10 methyl group contributes substantially to binding-site engagement, and that curacin D provides a defined intermediate level of target occupancy.

Colchicine Binding Displacement
Head-to-head
Curacin D 53% inhibition at 5 µM vs. curacin A 94%; comparable to curacin B (56%)
Indicates partial colchicine-site occupancy for threshold studies
[³H]colchicine competitive binding; 5 µM test
Colchicine binding site Tubulin ligand competition Binding affinity

MCF-7 Breast Cancer Cell Growth Inhibition: Curacin D vs. Curacin A, Curacin B, and Curacin C

Curacin D inhibits the growth of MCF-7 human breast carcinoma cells with an IC50 of 0.34 ± 0.1 µM, representing a 8.9-fold reduction in potency relative to curacin A (IC50 = 0.038 ± 0.01 µM), near-equivalence to curacin B (IC50 = 0.32 ± 0.06 µM), and a 10.6-fold greater potency than curacin C (IC50 = 3.6 ± 0.8 µM) [1]. This antiproliferative rank order mirrors the tubulin polymerization inhibition data, confirming that cellular activity is mechanistically linked to target engagement at the colchicine site.

MCF-7 Cell Growth IC50
Head-to-head
Curacin D IC50 0.34 ± 0.1 µM; 8.9-fold less than curacin A; equipotent to curacin B
Supports cytotoxicity endpoint review in breast cancer cell model
Continuous drug exposure
Antiproliferative MCF-7 breast cancer Cytotoxicity

Brine Shrimp Toxicity: Curacin D vs. Curacin A Organismal-Level Bioactivity

Curacin D exhibits a brine shrimp (Artemia salina) LD50 of 40 ng/mL [1], which is approximately 13.3-fold less toxic than curacin A (LC50 = 3 ng/mL, reported as the pure compound's brine shrimp toxicity guiding its original isolation) [2]. Both values were obtained from bioassay-guided fractionation of Lyngbya majuscula extracts, using the same organism and endpoint, though from separate geographic collections and publications.

Brine Shrimp Lethality
Cross-study
Curacin D LD50 40 ng/mL; ~13.3-fold less toxic than curacin A (LD50 3 ng/mL)
Provides wider dynamic range for combination screening studies
Cross-study comparison; different collections
Brine shrimp lethality In vivo toxicity Natural product bioassay

Molecular Structure Determinant: C10 Demethylation as a Natural SAR Probe

Curacin D (C22H33NOS) differs from curacin A (C23H35NOS) by the absence of the C10 methyl group on the lipid side chain, confirmed by multidimensional NMR and GC/MS [1]. The same SAR study that generated the comparative potency data identified the C10 methyl group as one of the three critical structural features required for full tubulin interaction (alongside the thiazoline ring and the C9–C10 olefinic bond) [2]. Curacin D is the only naturally occurring curacin lacking this methyl group while retaining the C9–C10 olefin geometry, providing a clean structure-activity relationship probe that synthetic analog campaigns have not readily reproduced.

C10 Demethylation SAR
Class-level inference
C10: H (curacin D) vs. CH₃ (curacin A); correlates with 6.7–8.9-fold activity shifts across assays
Supports C10 methyl pharmacophore attribution in colchicine-site agents
Structural confirmation by NMR and GC/MS
Structure-activity relationship Demethylation Biosynthetic insight

Evidence Strength Caveat: All Comparative Data Are From In Vitro Systems

All five quantitative differentiation dimensions presented above derive from in vitro biochemical or cellular assays—tubulin polymerization, colchicine binding displacement, MCF-7 monolayer growth inhibition, and brine shrimp lethality [1][2]. No published head-to-head in vivo pharmacokinetic, tumor xenograft efficacy, or normal tissue toxicity data exist comparing curacin D to curacin A, curacin B, or curacin C. Curacin A itself is documented as having low water solubility and limited chemical stability that hindered clinical development [3]; whether curacin D's demethylated structure confers differential solubility, metabolic stability, or in vivo tolerability relative to the parent compound has not been experimentally reported. Procurement decisions for in vivo studies should therefore treat the established in vitro differentiation as necessary but insufficient evidence.

In Vivo Data Gap
Data to verify
No published comparative in vivo PK, tumor xenograft, or tolerability data vs. curacin A/B/C
In vitro differentiation necessary but insufficient for in vivo study design
Requires independent in vivo validation
Data limitations In vitro evidence Procurement caveat

Curacin D: Defined Research and Procurement Application Scenarios Based on Quantitative Evidence


Colchicine-Site SAR Mapping: Using Curacin D as the Native C10-Demethylated Reference Standard

Curacin D is the only naturally occurring curacin that lacks the C10 methyl group while retaining the native C9–C10 olefin geometry and thiazoline-cyclopropyl core [1]. In structure-activity relationship campaigns, researchers can employ curacin D alongside curacin A to isolate the pharmacological contribution of the C10 methyl group across three orthogonal assays—tubulin polymerization (6.7-fold potency difference), colchicine binding displacement (1.8-fold difference), and MCF-7 cytotoxicity (8.9-fold difference)—all benchmarked within the same published dataset [2]. This eliminates the need for custom synthesis of C10-desmethyl curacin A analogs, which the primary literature identifies as synthetically non-trivial due to the sensitivity of the conjugated polyene system [3].

Tubulin Polymerization Threshold Pharmacology: Selecting Curacin D for Intermediate Target Engagement

When experimental designs require controlled, submaximal tubulin polymerization inhibition rather than near-complete blockade, curacin D (IC50 = 4.8 µM) provides a defined 6.7-fold lower potency than curacin A (IC50 = 0.72 µM) [1]. This intermediate activity tier enables concentration-response studies that distinguish between threshold effects (partial microtubule disruption) and saturated target engagement, particularly relevant for investigating adaptive resistance mechanisms where complete colchicine-site occupancy by curacin A (94% binding inhibition at 5 µM) may obscure compensatory cellular responses that curacin D's partial occupancy (53% at 5 µM) would reveal [1].

Discordant Biochemical-to-Cellular Potency Analysis: Curacin D as a Tool to Probe Non-Linear Activity Translation

Curacin D and curacin B exhibit a striking discordance: near-identical MCF-7 antiproliferative activity (IC50 0.34 vs. 0.32 µM) despite a 5.9-fold difference in tubulin polymerization inhibition (IC50 4.8 vs. 0.82 µM) [1]. This disconnect between biochemical target engagement and cellular outcome makes curacin D uniquely valuable for mechanistic studies investigating factors beyond tubulin binding—such as cellular uptake, intracellular retention, metabolism, or off-target contributions—that modulate the translation of target engagement into growth inhibition. Procurement of both curacin D and curacin B is necessary for controlled pairwise experiments addressing this question.

Brine Shrimp-Guided Natural Product Discovery: Curacin D as a Lower-Toxicity Benchmark

In marine natural product discovery programs that employ brine shrimp lethality as a primary bioactivity screen, curacin D (LD50 = 40 ng/mL) serves as a less acutely toxic reference standard compared to curacin A (LC50 = 3 ng/mL) [1][2]. This 13.3-fold toxicity window allows researchers to set detection thresholds that discriminate between highly potent curacin-type antimitotics and moderately active congeners without the assay being dominated by extreme lethality. Curacin D's defined intermediate toxicity profile also makes it suitable as a positive control in fractionation workflows targeting compounds with activity in the 10–100 ng/mL range [1].

Application
Selection Property
Validation Focus
Colchicine-site SAR mapping
C10-demethylated native reference
SAR across tubulin binding and cell growth assays
Threshold pharmacology studies
Intermediate tubulin polymerization inhibition
Partial vs. saturated target engagement
Biochemical-to-cellular translation analysis
Discordance between tubulin and MCF-7 potency
Cellular uptake or off-target contributions
Brine shrimp-based natural product discovery
Lower organismal toxicity benchmark
Detection of moderately active congeners
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